molecular formula C21H17NO6 B11504412 15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

Cat. No.: B11504412
M. Wt: 379.4 g/mol
InChI Key: PFBQULVNRKATHH-UHFFFAOYSA-N
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Description

15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the benzyl group and hydroxyl functionalities. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of hydroxyl groups via oxidation reactions.

    Benzylation: Addition of the benzyl group using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the benzyl position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Amines, Thiols

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and aromatic groups enable it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

15-benzyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione

InChI

InChI=1S/C21H17NO6/c1-12-16-17(23)18(24)22(11-13-7-3-2-4-8-13)19(16)20(25,26)14-9-5-6-10-15(14)21(19,27)28-12/h2-10,25-27H,11H2,1H3

InChI Key

PFBQULVNRKATHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C(=O)N(C23C(C4=CC=CC=C4C3(O1)O)(O)O)CC5=CC=CC=C5

Origin of Product

United States

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